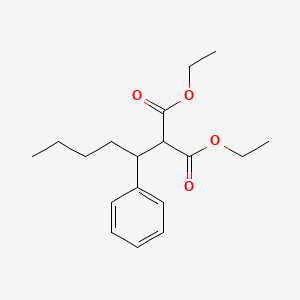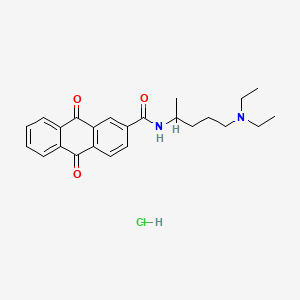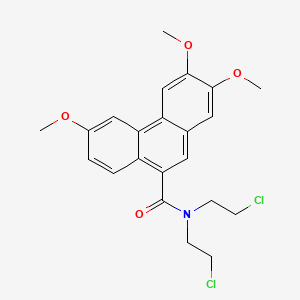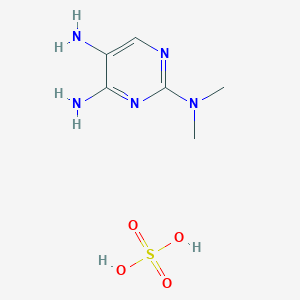![molecular formula C14H22N4O3S B14008739 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine CAS No. 57725-15-2](/img/structure/B14008739.png)
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine is an organic compound that belongs to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.
Métodos De Preparación
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine involves several steps. One common method includes the reaction of 4-methylpiperazine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Aplicaciones Científicas De Investigación
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.
Biological Research: The compound is studied for its potential effects on various biological pathways, including its role in inhibiting specific enzymes.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in certain types of cancer .
Comparación Con Compuestos Similares
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent inhibitor of the BCR-ABL kinase, used in cases where imatinib resistance is observed.
These comparisons highlight the unique structural features and specific applications of this compound in medicinal chemistry and pharmacology.
Propiedades
Número CAS |
57725-15-2 |
|---|---|
Fórmula molecular |
C14H22N4O3S |
Peso molecular |
326.42 g/mol |
Nombre IUPAC |
4-[4-(4-methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H22N4O3S/c1-16-4-6-17(7-5-16)13-2-3-15-12-14(13)22(19,20)18-8-10-21-11-9-18/h2-3,12H,4-11H2,1H3 |
Clave InChI |
HSXQRRUCNVTRBS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)

![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)

![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)



![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)

